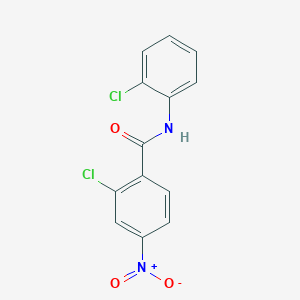

![molecular formula C20H23FN4O B5547260 2-(4-{[1-(4-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-1-piperazinyl)pyrazine](/img/structure/B5547260.png)

2-(4-{[1-(4-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-1-piperazinyl)pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazine derivatives can be achieved through various methods, including the straightforward access to pyrazines, piperazinones, and quinoxalines by reactions of 1,2-diaza-1,3-butadienes with 1,2-diamines under different conditions. This method demonstrates the versatility in synthesizing complex pyrazine structures, potentially applicable to the target compound (Aparicio et al., 2006). Additionally, pyrazinamide derivatives, including 2,5-di(aryleneethynyl)pyrazine derivatives, have been synthesized through reactions under standard Sonogashira conditions, showcasing the structural diversity attainable within this chemical class (Zhao et al., 2004).

Molecular Structure Analysis

The molecular structure of pyrazine derivatives has been extensively studied. For instance, the X-ray crystal structure of specific pyrazine derivatives reveals the orientation of substituent rings relative to the pyrazine core, providing insights into the compound's molecular geometry and potential reactivity (Loh et al., 2010).

Chemical Reactions and Properties

Pyrazine derivatives engage in a variety of chemical reactions, influencing their chemical properties. For example, the genotoxicity of certain pyrazine derivatives has been studied, indicating metabolism-dependent changes in their chemical behavior (Kalgutkar et al., 2007). This suggests that the compound may also undergo significant metabolism-mediated transformations.

Physical Properties Analysis

The synthesis of chiral piperazines through the hydrogenation of pyrazines activated by alkyl halides demonstrates the impact of synthesis conditions on the physical properties of the resultant compounds, such as chirality and enantioselectivity (Huang et al., 2016).

Chemical Properties Analysis

The chemical properties of pyrazine derivatives, such as their fluorescence properties, have been tuned by donor-acceptor substituent effects, indicating the potential for modifying the electronic and optical properties of these compounds through structural modifications (Nakagawa et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Compounds with structures incorporating elements such as pyrazine, piperazine, and fluorophenyl groups have been synthesized and studied for their biological activities. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent antibacterial efficacies and biofilm inhibition activities, surpassing reference drugs like Ciprofloxacin in some cases. These compounds also demonstrated excellent inhibitory activities against MurB enzyme, crucial for bacterial cell wall synthesis (Mekky & Sanad, 2020).

Antimicrobial and Antifungal Agents

Another study focused on synthesizing chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones as antibacterial agents, indicating the versatility of these chemical frameworks in generating compounds with significant antimicrobial properties (Solankee & Patel, 2004).

Antitubercular Properties

Pyrazinamide Mannich bases, synthesized using microwave irradiation, have been evaluated for their antimycobacterial activity. Certain derivatives exhibited high in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting their potential as antitubercular agents (Sriram, Yogeeswari, & Reddy, 2006).

Synthesis and Characterization for Various Applications

The research also extends to the synthesis and characterization of compounds for diverse applications, including fluorescence properties of diphenylthiazolo[4,5‐b]pyrazines, which were tuned by donor-acceptor substituent effects, providing insights into designing new fluorophores (Nakagawa et al., 2015).

Eigenschaften

IUPAC Name |

[1-(4-fluorophenyl)-2,2-dimethylcyclopropyl]-(4-pyrazin-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O/c1-19(2)14-20(19,15-3-5-16(21)6-4-15)18(26)25-11-9-24(10-12-25)17-13-22-7-8-23-17/h3-8,13H,9-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFPBPFUUTVJKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=NC=CN=C4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-{[1-(4-Fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-1-piperazinyl)pyrazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclohexyl-2-thioxo-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5547182.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide](/img/structure/B5547201.png)

![1,9-dioxaspiro[5.5]undec-4-yl[2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethyl]amine](/img/structure/B5547223.png)

![2-({2-[(4-chlorophenoxy)acetyl]hydrazino}carbonyl)benzoic acid](/img/structure/B5547228.png)

![6-[4-(2-ethylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5547238.png)

![1,1'-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5547250.png)

![6-(4-ethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5547255.png)

![rel-(3aS,6aS)-1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5547257.png)

![[(3R*,5R*)-1-[(5-methyl-3-thienyl)carbonyl]-5-(pyrrolidin-1-ylmethyl)piperidin-3-yl]methanol](/img/structure/B5547265.png)

![2-(4-fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5547270.png)

![3-[(4-benzyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B5547281.png)